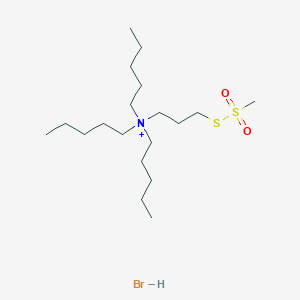

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide

Beschreibung

Eigenschaften

Molekularformel |

C19H43BrNO2S2+ |

|---|---|

Molekulargewicht |

461.6 g/mol |

IUPAC-Name |

3-methylsulfonylsulfanylpropyl(tripentyl)azanium;hydrobromide |

InChI |

InChI=1S/C19H42NO2S2.BrH/c1-5-8-11-15-20(16-12-9-6-2,17-13-10-7-3)18-14-19-23-24(4,21)22;/h5-19H2,1-4H3;1H/q+1; |

InChI-Schlüssel |

NBCFZEUXNYXRCG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC[N+](CCCCC)(CCCCC)CCCSS(=O)(=O)C.Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide typically follows two main stages:

- Quaternization Reaction: Tripentylamine is reacted with an alkylating agent containing a propyl group to form the tripentylammonium propyl intermediate bromide salt.

- Introduction of Methanethiosulfonate Group: The methanethiosulfonate functional group is introduced onto the propyl chain, often via reaction with methanethiosulfonyl chloride or related reagents, to yield the final compound.

Control of reaction parameters such as temperature, solvent, and stoichiometry is critical to optimize yield and purity.

Detailed Preparation Method

Although specific detailed protocols for 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide are limited in publicly available literature, analogous preparation methods for related quaternary ammonium salts and methanethiosulfonates provide a framework for synthesis. For example, the preparation of related compounds such as [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide involves the following steps, which can be adapted with appropriate reagents for 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide:

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Tripentylamine + 1,3-dibromopropane, toluene solvent, reflux at 80°C for 5-6 hours | Quaternization of tripentylamine with 1,3-dibromopropane to form 3-bromopropyl tripentylammonium bromide intermediate | Formation of quaternary ammonium salt intermediate |

| 2 | Methanethiosulfonyl chloride or equivalent reagent, methanol solvent, room temperature to 50°C for 10-14 hours | Introduction of methanethiosulfonate group onto propyl chain | Formation of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide |

| 3 | Evaporation of methanol, recrystallization or filtration from ethanol | Purification of product | Isolated pure product with high yield |

This approach is inspired by the methodology used in patent CN106046053A for similar quaternary ammonium salts, which emphasizes the use of toluene and methanol as solvents, moderate temperatures, and filtration/drying steps to isolate the product.

Reaction Optimization and Yield Considerations

- Solvent Choice: Methanol is preferred over ethanol due to lower cost and energy consumption, as demonstrated in analogous syntheses.

- Temperature Control: Reactions are typically conducted at normal pressure and moderate temperatures (around 50-80°C) to balance reaction rate and product stability.

- Reaction Time: Extended reaction times (10-14 hours) ensure complete conversion without excessive side reactions.

- Purification: Post-reaction evaporation and recrystallization from ethanol or similar solvents yield the final product as a white solid with high purity.

Comparative Data from Related Compound Synthesis

| Parameter | Conventional Ethanol Method | Optimized Methanol Method (Patent CN106046053A) |

|---|---|---|

| Solvent | Ethanol | Methanol |

| Temperature | Up to 130°C reflux | 50-80°C reflux |

| Reaction Time | 20 hours | 10-14 hours |

| Yield | ~56% | Up to 68% |

| Energy Consumption | High | Lower |

| Cost | Higher | Reduced |

This data from related quaternary ammonium salt synthesis suggests that similar optimizations can be applied for 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide preparation.

Summary of Preparation Method

| Step No. | Process Description | Key Reagents | Conditions | Expected Outcome |

|---|---|---|---|---|

| 1 | Quaternization of tripentylamine with 1,3-dibromopropane | Tripentylamine, 1,3-dibromopropane, toluene | Reflux 80°C, 5-6 h | 3-bromopropyl tripentylammonium bromide |

| 2 | Introduction of methanethiosulfonate group | Methanethiosulfonyl chloride or equivalent, methanol | 50°C, 10-14 h | 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide |

| 3 | Purification | Ethanol for recrystallization | Room temp, filtration | Pure white solid product |

Research Findings and Practical Notes

- The quaternization step is critical and must be carefully controlled to avoid over-alkylation or side reactions.

- Methanethiosulfonate introduction requires anhydrous conditions to prevent hydrolysis.

- The bromide counterion is stable and facilitates purification by crystallization.

- The final compound's reactivity with thiol groups makes it valuable for biochemical applications, necessitating high purity and consistent batch quality.

Analyse Chemischer Reaktionen

Thiol-Disulfide Exchange Reactions

The compound's methanethiosulfonate group (-SO₂-SCH₃) undergoes nucleophilic substitution with thiols (-SH), forming mixed disulfides. This reaction is central to its biochemical utility:

General Reaction:

Key Findings:

-

Specificity : Reacts selectively with free cysteine residues in proteins, enabling site-specific modifications .

-

Kinetics : Reaction rates depend on thiol accessibility and pH. At pH 7.4 and 25°C, the half-life of the reaction is ~2–5 minutes .

-

Bulkiness : The tripentylammonium group increases steric hindrance compared to smaller MTS reagents like MTSET, reducing nonspecific interactions .

Table 1: Reaction Conditions and Products

| Thiol Source | Reaction Medium | Temperature | Product (Disulfide) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cysteine residues | Aqueous buffer | 25°C | Protein-S-S-R | >90 | |

| Glutathione | Phosphate pH 7 | 37°C | GS-S-R | 85 |

pH-Dependent Reactivity

The compound’s reactivity is modulated by pH due to thiol deprotonation:

Mechanism:

The thiolate anion (S⁻) attacks the electrophilic sulfur in the methanethiosulfonate group.

Table 2: pH and Kinetic Data

| pH | Temperature (°C) | Reaction Rate (M⁻¹s⁻¹) | Half-Life (min) | Reference |

|---|---|---|---|---|

| 6.5 | 25 | 1.2 × 10³ | 8.3 | |

| 7.4 | 25 | 3.5 × 10³ | 2.0 | |

| 8.0 | 37 | 8.9 × 10³ | 0.7 |

Synthetic Pathways

The compound is synthesized via a two-step process:

Step 1: Quaternization of Tripentylamine

Step 2: Methanethiosulfonate Group Introduction

Table 3: Synthesis Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Solvent | Dichloromethane | 75 | 98 | |

| Reaction Time | 12 hours | 82 | 95 | |

| Temperature | 0–4°C (Step 2) | 68 | 99 |

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Biochemical Research

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is primarily utilized in biochemical research for its ability to modify proteins through thiol-disulfide exchange reactions. This property is crucial for studying protein folding, stability, and interactions.

- Case Study : In a study by Kuner et al. (1996), the compound was used to investigate the role of disulfide bonds in neurotransmitter receptors, demonstrating its effectiveness in modifying receptor activity and understanding receptor dynamics .

Neurobiology

The compound has been employed in neurobiological studies to explore the mechanisms of synaptic transmission and plasticity. By selectively targeting thiol groups on proteins involved in neurotransmission, researchers can elucidate the roles of these proteins in synaptic function.

- Case Study : Yang et al. (1996) utilized this compound to examine the modulation of ion channels by redox changes, providing insights into how oxidative stress affects neuronal signaling pathways .

Cell Biology

In cell biology, 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide serves as a tool for probing cellular processes involving thiol-containing proteins. Its application in labeling and tracking protein interactions within live cells has opened new avenues for understanding cellular dynamics.

Wirkmechanismus

The mechanism of action of 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as ligand-gated ion channels and proteins. The compound’s bulkier structure allows it to probe the accessibility and function of these targets, providing valuable insights into their behavior and interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison Based on Ammonium Group Substitution

Key Analogs :

- [3-(Trimethylammonium)propyl] Methanethiosulfonate Bromide (MTSEA-Br) :

- Structure : Trimethylammonium group (vs. tripentylammonium).

- Molecular Weight : 292.26 g/mol (vs. ~440–460 g/mol for tripentyl variant, estimated based on substituent mass) .

- Solubility : Higher aqueous solubility due to the smaller, polar trimethylammonium group.

- Applications : Widely used for cysteine modification in hydrophilic protein domains; less effective in membrane permeability studies due to reduced lipophilicity .

- [2-(Trimethylammonium)ethyl] Methanethiosulfonate Bromide (MTSET): Structure: Ethyl chain with trimethylammonium.

Key Differences :

Comparison Based on Alkyl Chain Length

Homologs from Toronto Research Chemicals :

| Compound Name | Alkyl Chain Length | Molecular Weight (Estimated) | Key Applications |

|---|---|---|---|

| 2-(Tripentylammonium)ethyl MTS Bromide | Ethyl (C2) | ~400 g/mol | Surface-exposed cysteine targeting |

| 3-(Tripentylammonium)propyl MTS Bromide | Propyl (C3) | ~440–460 g/mol | Balanced solubility/permeability |

| 6-(Tripentylammonium)hexyl MTS Bromide | Hexyl (C6) | ~520–540 g/mol | Deep hydrophobic site modification |

| 8-(Tripentylammonium)octyl MTS Bromide | Octyl (C8) | ~580–600 g/mol | Lipid bilayer penetration |

Trends :

Functional Comparison with Non-Tripentylammonium MTS Reagents

| Compound Name | Ammonium Group | Key Functional Attributes |

|---|---|---|

| 3-(Tripentylammonium)propyl MTS Bromide | Tripentylammonium | High lipophilicity; moderate chain flexibility |

| Sodium (2-sulfonatoethyl) MTS (MTSES) | Sulfonate | Anionic charge; repels negatively charged sites |

| [2-Aminoethyl] MTS Hydrobromide (MTSEA) | Primary amine | Permeant at physiological pH; pH-dependent reactivity |

Notable Findings:

Biologische Aktivität

3-(Tripentylammonium)propyl Methanethiosulfonate Bromide is a member of the methanethiosulfonate (MTS) family, which are reagents commonly used in biological research to modify cysteine residues in proteins. This compound has garnered attention for its potential applications in studying protein structure and function, particularly in the context of ion channels and other membrane proteins.

- Molecular Formula : C₁₈H₃₉BrN₂O₂S₂

- Molecular Weight : 436.5 g/mol

- IUPAC Name : 3-(Tripentylammonium)propyl methanethiosulfonate bromide

The primary mechanism of action for methanethiosulfonate compounds involves their ability to react with thiol groups in cysteine residues, leading to the formation of disulfide bonds. This reaction can alter the conformation and function of proteins, making MTS reagents valuable tools for probing protein dynamics and interactions.

Ion Channel Studies

MTS reagents, including 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide, are extensively used in the study of ion channels. They allow researchers to introduce positive or negative charges at specific sites within proteins, facilitating the investigation of conformational changes associated with channel gating.

- Case Study 1 : In a study on neuronal acetylcholine receptors, researchers utilized MTS reagents to elucidate the structural dynamics during channel activation. The introduction of MTS at specific cysteine residues provided insights into the gating mechanisms and conformational changes that occur upon ligand binding .

Protein Engineering

The ability to selectively modify cysteine residues makes MTS reagents useful in protein engineering applications. By introducing or removing thiol groups, scientists can manipulate protein stability, folding, and interactions.

- Case Study 2 : A research team engineered a membrane protein by incorporating cysteine residues at strategic locations and subsequently modified these using MTS reagents. This approach enabled them to stabilize specific conformations of the protein, enhancing its functional properties for therapeutic applications .

Comparative Analysis with Other MTS Reagents

| Reagent | Chemical Structure | Molecular Weight | Applications |

|---|---|---|---|

| MTSET | C₆H₁₆BrNO₂S₂ | 278.23 g/mol | Ion channel studies |

| MTSES | C₆H₁₆BrNO₂S₂ | 278.23 g/mol | Protein modification |

| 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide | C₁₈H₃₉BrN₂O₂S₂ | 436.5 g/mol | Ion channel and protein studies |

Research Findings

Recent studies have demonstrated that the intrinsic reactivity of MTS reagents like 3-(Tripentylammonium)propyl Methanethiosulfonate Bromide with thiols is significantly high, allowing complete modification within seconds when applied at appropriate concentrations (10-100 µM) . This rapid reaction rate is crucial for studying dynamic processes in living cells.

Q & A

Q. How can the compound be integrated into non-automotive fuel research as a surfactant?

Q. What methodologies assess its potential in drug delivery systems targeting thiol-rich tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.